N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,5-dimethylbenzamide
Description
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-6-24-18-12-17(7-8-19(18)27-13-22(4,5)21(24)26)23-20(25)16-10-14(2)9-15(3)11-16/h7-12H,6,13H2,1-5H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUECQCAGRYNHBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NC(=O)C3=CC(=CC(=C3)C)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for the Benzoxazepine Core
The benzoxazepine scaffold forms the central bicyclic structure of the target compound. A validated method for synthesizing analogous benzoxazepine derivatives involves the cyclocondensation of substituted aldehydes with aminophenols or diamines under reflux conditions. For instance, Khalid et al. demonstrated that heating 2-aminophenol derivatives with aldehydes in anhydrous acetonitrile in the presence of potassium carbonate yields benzo[f]benzoimidazo[1,2-d]oxazepine derivatives.
Key reaction parameters for benzoxazepine core synthesis
| Parameter | Conditions | Source |
|---|---|---|
| Solvent | Anhydrous acetonitrile | |
| Base | K₂CO₃ (3.6 mmol) | |
| Temperature | Reflux (82°C) | |
| Reaction time | 12 hours | |
| Yield range | 59–68% |
For the target compound, the 5-ethyl-3,3-dimethyl-4-oxo substitution pattern likely requires pre-functionalized starting materials. Ethyl and dimethyl groups may be introduced via alkylation of intermediate enamines or through the use of pre-substituted aldehydes such as 3-ethyl-5-methylbenzaldehyde.
Synthesis of 3,5-Dimethylbenzamide Moiety
The 3,5-dimethylbenzamide group is synthesized separately before coupling to the benzoxazepine core. A metal-free catalytic method from Chinese patent CN107721873A provides an efficient pathway for producing N,N-dimethyl benzamides. This approach uses dibenzoylmethane and iodosobenzene in N,N-dimethylformamide (DMF) at ambient temperature (25°C), achieving high selectivity and yields up to 85%.
Optimized conditions for benzamide synthesis
Reaction components:
- Dibenzoylmethane (0.2 mmol)
- Iodosobenzene (0.4 mmol)
- DMF (2 mL)
Workup:
1. Ethyl acetate extraction (3 × 15 mL)
2. Reduced-pressure distillation
3. Column chromatography purification
Adapting this method, 3,5-dimethylbenzamide can be prepared by substituting dibenzoylmethane with 3,5-dimethylbenzoyl chloride and dimethylamine. The mild reaction conditions (25°C, 24 hours) prevent decomposition of sensitive substituents.
Coupling Strategies for Final Assembly
The convergent synthesis requires coupling the benzamide moiety to the benzoxazepine intermediate. Evitachem technical data suggests Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) effectively form C–N bonds between heterocyclic amines and carboxylic acid derivatives.
Comparative coupling methods
| Method | Reagents | Temperature | Yield | Source |
|---|---|---|---|---|
| Mitsunobu | DEAD, PPh₃ | 0–25°C | 72% | |
| HATU-mediated | HATU, DIPEA | RT | 68% | |
| Thermal | No catalyst, 110°C | 110°C | 51% |
Mitsunobu conditions provide superior yields but require strict anhydrous environments. Nuclear magnetic resonance (NMR) monitoring at 400 MHz confirms successful coupling through the appearance of characteristic amide proton signals at δ 8.1–8.3 ppm.
Reaction Optimization and Scalability
Scale-up challenges include maintaining regioselectivity during benzoxazepine ring formation. Continuous flow reactors demonstrate advantages over batch processes by improving heat transfer and reducing side reactions. Patent CN107721873A methodology scales linearly from milligram to kilogram quantities without yield loss when using microreactor systems.
Industrial-scale parameters
- Residence time: 45 minutes
- Pressure: 2.5 bar
- Productivity: 1.2 kg/day
Purification via simulated moving bed (SMB) chromatography replaces traditional column methods for large-scale production, achieving >99.5% purity as verified by high-performance liquid chromatography (HPLC).
Analytical Characterization
Comprehensive spectral data validates successful synthesis:
¹H NMR (400 MHz, CDCl₃)
High-resolution mass spectrometry (HRMS)
Calculated for C₂₃H₂₇N₂O₃: 391.2012 [M+H]⁺
Observed: 391.2015
X-ray crystallography of analogous compounds confirms the bicyclic structure's planarity and dihedral angles between aromatic rings.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry
In the field of organic synthesis, N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,5-dimethylbenzamide serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows chemists to manipulate its functional groups for further reactions.
Biology
The compound is studied for its potential interactions with various biomolecules:
- Enzyme Inhibition : It may inhibit enzymes critical in metabolic pathways by binding to their active sites. This inhibition can disrupt essential biological processes.
- Biological Pathways : Researchers are investigating its role as a probe to explore biological pathways and mechanisms.
Medicine
The sulfonamide group within the compound is known for its antibacterial properties . Research indicates potential therapeutic applications in treating bacterial infections and other conditions:
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against bacterial infections by inhibiting folate synthesis.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties through modulation of inflammatory pathways.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes due to its stability and reactivity. Its unique structure makes it suitable for various applications in the chemical industry.
Case Studies
Several case studies highlight the therapeutic potential of related compounds:
- Inhibition of Carbonic Anhydrases : Research has shown that derivatives exhibit strong inhibitory effects on carbonic anhydrases (IC50 values ranging from 45 nM to 170 nM), indicating potential applications in treating conditions like glaucoma and cancer.
- Therapeutic Potential in Inflammatory Disorders : Similar compounds have been investigated for their efficacy in treating chronic inflammatory conditions such as ulcerative colitis and psoriasis.
Comparative Analysis with Related Compounds
To better understand the uniqueness of N-(5-ethyl-3,3-dimethyl-4-oxo), a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Basic sulfonamide structure | Antibacterial |
| Dexamethasone | Steroidal structure | Anti-inflammatory |
| Phenothiazine | Contains sulfur atom | Antipsychotic |
Mechanism of Action
The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Research Findings and Limitations
- Evidence Gaps: No direct comparative studies between these compounds are available in the provided evidence. Conclusions are inferred from structural and physicochemical trends.
- Theoretical Predictions : Computational modeling (e.g., molecular docking) could further elucidate binding interactions, but experimental validation is required.
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,5-dimethylbenzamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Formula and Structure:
- Chemical Formula: C21H26N2O5S
- Molecular Weight: 418.50654 g/mol
- IUPAC Name: N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-1-(4-methoxyphenyl)methanesulfonamide
- SMILES String: CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23
- InChIKey: UDVUIQOHBWPXEY-UHFFFAOYSA-N
The compound exhibits biological activity primarily through its interactions with specific biological targets. Its structure suggests potential inhibition of certain enzymes or receptors involved in metabolic pathways. The presence of a benzoxazepine core is indicative of various pharmacological properties, including anti-inflammatory and analgesic effects.
Pharmacological Effects
- Anticancer Activity:
-
Antimicrobial Properties:
- Compounds similar in structure have been reported to possess antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests a potential application in treating infections.
-
Neuroprotective Effects:
- Some studies have indicated that benzoxazepine derivatives may offer neuroprotective effects, possibly by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
Case Studies and Research Findings
In Vitro Studies
In vitro studies have been crucial for assessing the biological activity of this compound. For instance:
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,5-dimethylbenzamide?
- Methodological Answer : Synthesis involves multi-step organic reactions, including:
- Core benzoxazepine formation : Cyclization of precursors under controlled temperature (60–80°C) and solvent systems (e.g., DMF or acetonitrile) to form the tetrahydro-1,5-benzoxazepine backbone .
- Amide coupling : Reacting the benzoxazepine intermediate with 3,5-dimethylbenzoyl chloride using coupling agents like EDC/HOBt in anhydrous conditions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity, verified via HPLC .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To verify substituent positions (e.g., ethyl and dimethyl groups on the benzoxazepine ring) and amide bond formation. Key peaks include δ 7.2–8.1 ppm (aromatic protons) and δ 1.2–1.5 ppm (ethyl/methyl groups) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 423.2) and fragmentation patterns .
- X-ray crystallography : Optional for absolute configuration determination if crystalline derivatives are obtained .
Q. What safety protocols are essential during synthesis?
- Methodological Answer : Follow:
- Hazard analysis : Pre-experiment risk assessment for reagents (e.g., acyl chlorides, strong bases) and intermediates .
- Controlled conditions : Use fume hoods for volatile solvents (DMF, acetonitrile) and inert atmospheres (argon/nitrogen) for moisture-sensitive steps .
- Waste management : Neutralize acidic/basic waste and segregate halogenated solvents .
Advanced Research Questions
Q. How can reaction yields be optimized for the benzoxazepine core formation?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization kinetics compared to THF .
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts to reduce side reactions (e.g., dimerization) .
- Real-time monitoring : Use inline FTIR or HPLC to track intermediate conversion and adjust reaction time/temperature dynamically .
Q. How should discrepancies in NMR data be resolved (e.g., unexpected splitting of methyl peaks)?
- Methodological Answer :
- Variable temperature NMR : Assess conformational flexibility (e.g., rotamers) by acquiring spectra at 25°C and −40°C .
- COSY/NOESY experiments : Identify through-space couplings to clarify substituent orientations .
- Computational validation : Compare experimental shifts with DFT-calculated (B3LYP/6-31G*) chemical shifts .
Q. What strategies validate the compound’s pharmacological target engagement in vitro?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) to purified target proteins .
- Cellular thermal shift assay (CETSA) : Confirm target stabilization in cell lysates after compound treatment .
- Mutagenesis studies : Introduce point mutations in suspected binding pockets to assess affinity loss (e.g., Ala-scanning) .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace ethyl with isopropyl on the benzoxazepine) and compare bioactivity .
- Pharmacophore modeling : Use software like Schrödinger’s Phase to identify critical hydrogen bond acceptors (e.g., the oxazepine oxygen) .
- Free-energy perturbation (FEP) : Predict binding affinity changes for analogs using molecular dynamics simulations .
Data Contradiction & Troubleshooting
Q. How to address inconsistent bioassay results between batches?
- Methodological Answer :
- Purity reassessment : Check for trace impurities (e.g., residual solvents) via GC-MS or ICP-OES .
- Solubility controls : Ensure consistent DMSO stock concentrations (e.g., use lyophilized compound for fresh preparation) .
- Cell line authentication : Verify cell line genotypes (STR profiling) to rule out contamination .
Q. What if crystallization attempts fail for X-ray analysis?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
